molecular formula C11H9ClN2O B3032062 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017458-43-3

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B3032062
CAS No.: 1017458-43-3
M. Wt: 220.65 g/mol
InChI Key: SVQUEOLKGNUJEQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile is a pyrrolidinone derivative characterized by a 5-membered lactam ring (pyrrolidone core) substituted with a 4-chlorophenyl group at position 1 and a nitrile (-CN) group at position 2. The nitrile group contributes to polarity and may act as a hydrogen bond acceptor or participate in covalent interactions with target enzymes.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUEOLKGNUJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640643
Record name 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017458-43-3
Record name 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile and a ketone under specific conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the reactants are heated in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nrf2 Enhancer

One of the primary applications of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile is its role as a Nrf2 enhancer . Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. By enhancing Nrf2 activity, this compound may help in developing therapeutics aimed at combating oxidative stress-related diseases .

Antioxidant Activity

Research has indicated that compounds like this compound exhibit significant antioxidant properties. This characteristic makes it a candidate for further studies aimed at understanding its potential in treating conditions associated with oxidative damage, such as neurodegenerative diseases .

Potential Therapeutic Applications

Given its structural attributes, this compound shows promise in various therapeutic areas:

  • Cancer Research : Its ability to modulate cellular pathways may contribute to cancer treatment strategies by enhancing the body’s natural defense mechanisms against tumorigenesis.
  • Neurological Disorders : The antioxidant properties may offer protective effects in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.
  • Inflammatory Diseases : The modulation of Nrf2 could also play a role in reducing inflammation, thus being beneficial in chronic inflammatory diseases .

Case Study 1: Nrf2 Activation

In a study exploring the effects of Nrf2 activation on cellular health, researchers found that treatment with compounds similar to this compound resulted in significant increases in the expression of antioxidant genes. This suggests potential applications in preventing oxidative damage in cells exposed to harmful environmental factors .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound demonstrated that it could significantly reduce neuronal cell death induced by oxidative stressors. The study concluded that enhancing Nrf2 activity might be a viable strategy for developing neuroprotective agents .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile and Analogues

Compound Name Core Structure Key Substituents Functional Groups
This compound Pyrrolidinone 4-Chlorophenyl (C1), nitrile (C3) Lactam, nitrile, aryl chloride
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) Chalcone 4-Chlorophenyl, p-tolyl Enone, aryl chloride
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 4-Chlorophenyl, trifluoromethyl, COOH Triazole, carboxylic acid
6-(4-Chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydropyridine 4-Chlorophenyl, nitrile, methoxybenzyl Lactam, nitrile, aryl ether

Key Observations :

  • The pyrrolidinone core distinguishes the target compound from chalcones (enone-based) and triazole derivatives. Lactam rings (as in pyrrolidinone and dihydropyridine derivatives) often enhance metabolic stability compared to acyclic analogs like chalcones .
  • The 4-chlorophenyl group is a common motif across all compounds, suggesting its role in hydrophobic interactions or target specificity .
  • The nitrile group in the target compound and dihydropyridine derivatives may confer distinct reactivity compared to carboxylic acids (in triazoles) or ketones (in chalcones) .

Pharmacological Activity

Table 2: Cytotoxic Activity of 4-Chlorophenyl-Containing Compounds

Compound Name Cell Line Tested IC50 (μg/mL) Key Mechanism Reference
(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on (C2) MCF-7 37.24 Cell proliferation inhibition
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 GP = 68.09%* c-Met inhibition, apoptosis
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) MCF-7 22.41 High cytotoxicity

*GP = Growth percentage inhibition.

Key Observations :

  • Chalcone derivatives (C2, C4) exhibit potent cytotoxicity against MCF-7 breast cancer cells, with IC50 values as low as 22.41 μg/mL. The 4-chlorophenyl group in C2 likely enhances activity compared to non-chlorinated analogs .
  • The triazole-carboxylic acid derivative shows broad-spectrum antitumor activity, targeting lung cancer (NCI-H522) via c-Met inhibition. The 4-chlorophenyl group here may improve binding affinity to kinase domains .

Key Observations :

  • Microwave synthesis enables rapid, high-yield production of chalcones (up to 87%), highlighting advantages over conventional methods .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups : The 4-chlorophenyl and nitrile groups in the target compound may enhance electrophilicity, promoting interactions with nucleophilic residues in biological targets .
  • Substituent position : In chalcones, cytotoxic activity correlates with halogen placement (e.g., 4-chloro vs. 3-bromo in C4), suggesting positional sensitivity .

Biological Activity

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine ring followed by the introduction of the 4-chlorophenyl and carbonitrile groups. Various synthetic pathways have been explored to optimize yield and purity, with reaction conditions tailored to avoid by-products.

Anticancer Properties

Research indicates that derivatives of 5-oxopyrrolidine exhibit notable anticancer properties. In a study evaluating various 5-oxopyrrolidine derivatives, compounds bearing substitutions like 4-chlorophenyl demonstrated enhanced cytotoxicity against A549 lung adenocarcinoma cells. Specifically, compounds with 4-chlorophenyl substitutions reduced cell viability significantly (to 64% and 61% for specific derivatives) compared to controls . The mechanism appears to involve apoptosis induction and cell cycle arrest, although precise pathways remain under investigation.

CompoundCell LineViability Reduction (%)
Base CompoundA54978-86
Compound with 4-ClA54964
Another VariantA54961

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against multidrug-resistant strains. Studies have shown that certain derivatives exhibit selective activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). However, no significant activity was observed against Gram-negative pathogens in preliminary screenings .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of the chlorophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors involved in cancer proliferation and bacterial resistance mechanisms.

Enzyme Inhibition

Inhibition studies suggest that this compound may act on key enzymes related to cancer cell survival and bacterial metabolism. For instance, it has been hypothesized that the compound may inhibit enzymes involved in DNA replication or repair, leading to increased sensitivity in cancer cells .

Case Studies

  • Anticancer Study : A comparative analysis involving various derivatives showed that modifications at the phenyl ring significantly impacted anticancer activity. Substituents such as nitro or dimethylamino groups were associated with improved efficacy .
  • Antimicrobial Evaluation : In a study targeting MRSA strains, certain derivatives demonstrated promising results, indicating potential as a lead compound for further development in antibiotic therapy .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonitrile, and what methodological considerations are critical for optimizing yield?

The compound is synthesized via condensation reactions using substituted arylidene malononitriles or pyridine precursors. For example, refluxing 4-chlorophenyl derivatives with malononitrile in ethanol under acidic catalysis (e.g., acetic acid) can yield the target compound. Key factors include:

  • Catalyst selection : Acidic conditions (e.g., POCl₃) facilitate cyclization and nitrile formation .
  • Temperature control : Reflux (70–80°C) ensures efficient reaction kinetics without decomposition .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Typical yields range from 45–60% .

Q. How is the structural characterization of this compound validated in academic research?

A multi-technique approach is employed:

  • Spectroscopy : IR confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine carbons (δ 30–50 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ = 261.06 for C₁₁H₈ClN₂O) .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths (C–C: 1.50–1.54 Å) and dihedral angles (e.g., 85° between pyrrolidine and chlorophenyl planes) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Ethanol or methanol is preferred due to moderate solubility differences between product and byproducts .
  • Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) separates nitrile derivatives effectively .
  • Chlorination cleanup : Excess POCl₃ is neutralized with ammonium acetate to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., SHELX) resolve ambiguities in crystallographic data for this compound?

SHELX software refines X-ray diffraction data by optimizing parameters like thermal displacement and occupancy. For example:

  • Disorder resolution : SHELXL handles disordered atoms (e.g., in pyrrolidine rings) via PART instructions, improving R-factors (<0.05) .
  • Twinned data : SHELXE applies twin-law matrices to deconvolute overlapping reflections in non-merohedral twinning .
  • Validation : PLATON checks for missed symmetry and validates hydrogen bonding networks (e.g., N–H···O interactions) .

Q. What experimental approaches address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution vs. solid-state rigidity. Mitigation strategies include:

  • VT-NMR : Variable-temperature studies (e.g., –40°C to 80°C) probe conformational flexibility .
  • DFT calculations : Gaussian09 optimizes geometries at the B3LYP/6-31G(d) level to compare with experimental data .
  • Synchrotron radiation : High-resolution X-ray data (λ = 0.7 Å) reduces thermal motion artifacts .

Q. How do substituents (e.g., 4-chlorophenyl) influence the compound’s potential pharmacological activity?

The 4-chlorophenyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Comparative studies with analogs suggest:

  • Receptor binding : Chlorine’s electronegativity may favor π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Metabolic stability : The nitrile group resists hydrolysis, increasing in vivo half-life compared to ester analogs .
  • SAR studies : Introducing trifluoromethyl or amino groups at position 3 alters selectivity for targets like PDE4 or COX-2 .

Q. What methodologies assess environmental interactions of this compound, such as adsorption on indoor surfaces?

Advanced microspectroscopic techniques are used:

  • ToF-SIMS : Time-of-flight secondary ion mass spectrometry maps surface adsorption on silica or cellulose .
  • DRIFTS : Diffuse reflectance infrared spectroscopy monitors oxidative degradation under UV light .
  • QCM-D : Quartz crystal microbalance measures adsorption kinetics (Δf vs. ΔD) on polymer-coated surfaces .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 2
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1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile

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